molecular formula C8H10N4O2 B8770111 N,N'-Dicyanoadipamide CAS No. 35430-91-2

N,N'-Dicyanoadipamide

Cat. No.: B8770111
CAS No.: 35430-91-2
M. Wt: 194.19 g/mol
InChI Key: OOGWKDLNKRXYBA-UHFFFAOYSA-N
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Description

Properties

CAS No.

35430-91-2

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

N,N'-dicyanohexanediamide

InChI

InChI=1S/C8H10N4O2/c9-5-11-7(13)3-1-2-4-8(14)12-6-10/h1-4H2,(H,11,13)(H,12,14)

InChI Key

OOGWKDLNKRXYBA-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)NC#N)CC(=O)NC#N

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name: Hexanediamide, N,N'-dicyano-
  • CAS Registry Number : 35430-91-2
  • Synonyms: N,N'-DicyanoAdipamide, Hexanediamide,N,N'-dicyano-

Structural Overview: this compound is a derivative of adipamide (hexanediamide), where two cyano (-C≡N) groups are substituted at the nitrogen atoms of the amide functional groups. However, the molecular formula reported in (C₄₂H₈₀N₂O₂) suggests a much larger structure than expected for a simple cyano-substituted adipamide. A theoretical calculation based on adipamide (C₆H₁₂N₂O₂) replacing two -NH₂ groups with -CN would yield C₈H₈N₄O₂ (molecular weight ~192.18 g/mol). This discrepancy highlights the need for further verification of the compound's structural identity .

Comparison with Structurally Similar Compounds

Adipamide (Hexanediamide)

  • CAS : 628-94-4
  • Formula : C₆H₁₂N₂O₂
  • Molecular Weight : 144.17 g/mol
  • Key Features :
    • Contains two primary amide (-CONH₂) groups.
    • Used in polyamide synthesis and as a precursor for nylon-6,6.
  • Contrast with this compound: Adipamide lacks cyano groups, resulting in lower nitrogen content and reactivity. Simpler structure with smaller molecular weight.

N,N'-Diacetyl-1,4-phenylenediamine

  • CAS : 140-50-1
  • Formula : C₁₀H₁₂N₂O₂
  • Molecular Weight : 192.22 g/mol
  • Key Features :
    • Aromatic backbone with acetyl-protected amine groups.
    • Used in laboratory research, particularly in dye synthesis.
  • Contrast: Contains aromatic rings, unlike the aliphatic backbone of this compound. Acetyl groups (-COCH₃) differ chemically from cyano substituents.

N,N-Dimethylacetamide (DMAC)

  • CAS : 127-19-5
  • Formula: C₄H₉NO
  • Molecular Weight : 87.12 g/mol
  • Key Features :
    • A polar aprotic solvent with high miscibility in water.
    • Used in pharmaceuticals and polymer production.
  • Contrast: Single amide group with dimethyl substituents, unlike the dual-cyano substitution in this compound.

N,N'-DioleylAdipamide

  • CAS : 85888-37-5
  • Formula : C₄₂H₈₀N₂O₂
  • Molecular Weight : 668.53 g/mol
  • Key Features :
    • Features two oleyl (C₁₈ unsaturated alkyl) chains attached to the adipamide backbone.
    • Likely used as a slip agent or lubricant additive due to its long hydrophobic chains.
  • Contrast: Shares the same molecular formula as this compound (C₄₂H₈₀N₂O₂) but differs in functional groups (oleyl vs. cyano).

Data Table: Comparative Analysis

Compound CAS Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound 35430-91-2 C₄₂H₈₀N₂O₂* 668.53* Cyano, Amide Polymers, Lubricants
Adipamide 628-94-4 C₆H₁₂N₂O₂ 144.17 Amide Polyamide Synthesis
N,N'-Diacetyl-1,4-phenylenediamine 140-50-1 C₁₀H₁₂N₂O₂ 192.22 Acetyl, Aromatic Amine Dye Intermediate
N,N-Dimethylacetamide 127-19-5 C₄H₉NO 87.12 Dimethyl Amide Solvent
N,N'-DioleylAdipamide 85888-37-5 C₄₂H₈₀N₂O₂ 668.53 Oleyl, Amide Lubricant Additive

*Note: The molecular formula and weight of this compound require further validation due to inconsistencies in the reported data .

Research Findings and Discrepancies

  • Structural Ambiguity: The molecular formula of this compound (C₄₂H₈₀N₂O₂) conflicts with theoretical expectations for a cyano-substituted adipamide.
  • Functional Group Reactivity: Cyano groups confer higher thermal stability and reactivity compared to acetyl or oleyl substituents, suggesting distinct applications in high-performance materials.
  • Regulatory Status: Unlike N,N-Dimethylacetamide (regulated as a solvent), this compound lacks documented safety or regulatory data, necessitating further study .

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